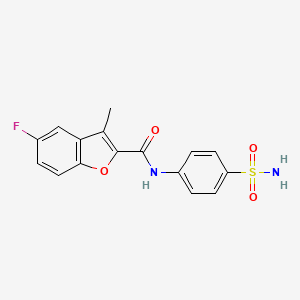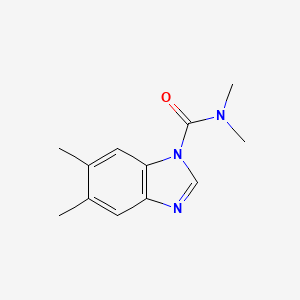![molecular formula C19H20N2OS2 B12133680 5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12133680.png)
5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives and pyrimidine intermediates, under acidic or basic conditions.
Introduction of the Prop-2-en-1-yl Group: This can be achieved through alkylation reactions using allyl halides in the presence of a base.
Attachment of the (3-methylbenzyl)sulfanyl Group: This step involves nucleophilic substitution reactions where a thiol group reacts with a benzyl halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the prop-2-en-1-yl group, converting them to single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alkanes: From reduction of the prop-2-en-1-yl group.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it has potential as a pharmacophore in drug design. Its thienopyrimidine core is known for various biological activities, including anti-inflammatory and anticancer properties .
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. They may act as kinase inhibitors or modulate other biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The thienopyrimidine core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These include compounds with different substituents on the thienopyrimidine core.
Benzylsulfanyl Derivatives: Compounds with similar benzylsulfanyl groups but different core structures.
Uniqueness
What sets 5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H20N2OS2 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
5,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N2OS2/c1-5-9-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-8-6-7-12(2)10-15/h5-8,10H,1,9,11H2,2-4H3 |
Clé InChI |
TZKXKEGYOCDADA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12133602.png)
![(5Z)-5-(4-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12133611.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide](/img/structure/B12133624.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133625.png)
![Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12133630.png)
![2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12133634.png)
![N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133639.png)

![methyl (2Z)-[3-(furan-2-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12133648.png)
![6-ethyl-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B12133650.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12133658.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12133661.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12133669.png)
